molecular formula C6H6BrNO B183909 2-Bromo-6-methylpyridin-3-ol CAS No. 23003-35-2

2-Bromo-6-methylpyridin-3-ol

Cat. No. B183909
Key on ui cas rn: 23003-35-2
M. Wt: 188.02 g/mol
InChI Key: UHMANLXCLQNQJD-UHFFFAOYSA-N
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Patent
US09447074B2

Procedure details

To a solution of 5-hydroxy-2-methylpyridine (Commercial, Aldrich, 44.5 g) in pyridine (400 ml) is added dropwise over 30 min at room temperature a solution of bromine (71.64 g) in pyridine (550 ml). The reaction mixture was stirred for an additional 1.5 h. The reaction mixture was poured into water (4 liters), stirred for a few minutes and extracted with diethyl ether (4×300 ml). The combined organics were dried over sodium sulphate and concentrated in vacuo to give a brown solid that was purified through silica using a 0-30% ethyl acetate in hexane system, to give the title compound as a beige solid, 37 g.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
71.64 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.[Br:9]Br.O>N1C=CC=CC=1>[Br:9][C:7]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]([CH3:8])[N:6]=1

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
71.64 g
Type
reactant
Smiles
BrBr
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
550 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a few minutes
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
CUSTOM
Type
CUSTOM
Details
was purified through silica using a 0-30% ethyl acetate in hexane system

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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